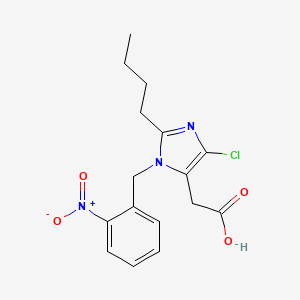![molecular formula C14H15Cl2NO3 B1210917 (1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1210917.png)
(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VU0155041 is a synthetic organic compound known for its role as a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). This compound has shown potential in the research of neurological disorders, particularly Parkinson’s disease, due to its ability to modulate glutamate neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
VU0155041 is synthesized through a series of chemical reactions involving the formation of a cyclohexanecarboxylic acid derivative. The synthetic route typically involves the following steps:
Formation of the cyclohexane ring: The initial step involves the formation of a cyclohexane ring structure.
Introduction of functional groups: Functional groups such as carboxylic acid and amide are introduced to the cyclohexane ring.
Chlorination: The final step involves the chlorination of the aromatic ring to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for VU0155041 are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The production process involves careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
VU0155041 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly involving the aromatic ring, are common for modifying the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reagents such as chlorine or bromine are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of VU0155041 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
VU0155041 has several scientific research applications, including:
Neurological Research: The compound is extensively studied for its potential in treating neurological disorders such as Parkinson’s disease.
Pharmacological Studies: VU0155041 is used in pharmacological studies to understand the role of mGluR4 in various physiological and pathological processes.
Drug Development: The compound serves as a lead compound for developing new drugs targeting mGluR4 for various neurological conditions.
Mechanism of Action
VU0155041 exerts its effects by binding to the metabotropic glutamate receptor subtype 4 (mGluR4) at a site distinct from the glutamate binding site. This binding enhances the receptor’s response to glutamate, leading to increased neurotransmission. The compound’s action involves modulation of glutamate pathways, which play a crucial role in neurological functions and disorders .
Comparison with Similar Compounds
Similar Compounds
PHCCC: Another positive allosteric modulator of mGluR4, but VU0155041 is more potent and selective.
VU0364770: A similar compound with positive allosteric modulation properties for mGluR4.
VU0418506: Another compound in the same class, used for similar research purposes.
Uniqueness
VU0155041 is unique due to its high potency and selectivity for mGluR4 compared to other similar compounds. It also shows limited blood-brain barrier permeability, making it suitable for specific neurological research applications .
Properties
Molecular Formula |
C14H15Cl2NO3 |
|---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H15Cl2NO3/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20)/t11-,12+/m1/s1 |
InChI Key |
VSMUYYFJVFSVCA-NEPJUHHUSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Synonyms |
VU 0155041 VU-0155041 VU0155041 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


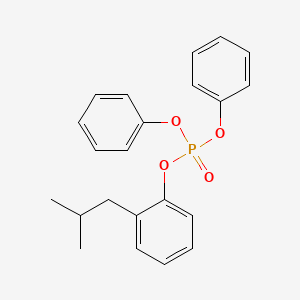
![2-[3-(4-Chlorobenzoyl)phenyl]propanoic acid](/img/structure/B1210835.png)
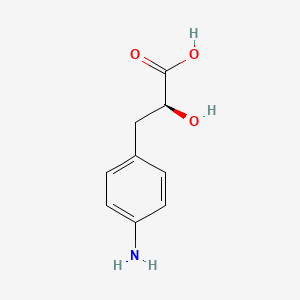
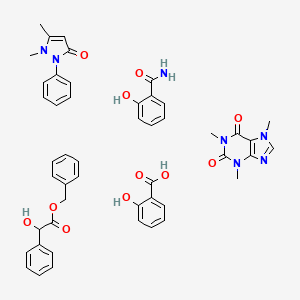

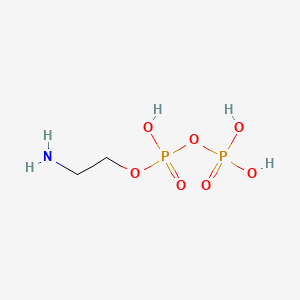
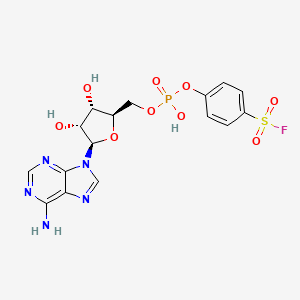
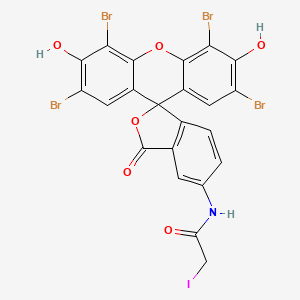
![4-[4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]butane-1-sulfonic acid](/img/structure/B1210851.png)
![1,2,3,4-Tetrahydronaphtho[1,2-b]phenanthrene-3,4-diol](/img/structure/B1210852.png)

![[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]-(4-methyl-1-piperazinyl)methanone](/img/structure/B1210854.png)
